3-Bromo-4-(4-fluoro-benzyloxy)-benzamide
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Overview
Description
3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is an organic compound with a complex structure that includes bromine, fluorine, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Benzyloxy Substitution: The substitution of a benzyloxy group onto the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-fluoro-benzyloxy)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Bromo-4-(4-fluoro-benzyloxy)-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzyl alcohol
- 3-Bromo-4-(4-fluorobenzyl)oxybenzaldehyde
- 3-Bromo-4-(4-fluorobenzyloxy)benzonitrile
Uniqueness
Compared to similar compounds, 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMJOHMWJVVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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